molecular formula C18H14Cl2N2O2S B2929346 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 292057-02-4

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2929346
CAS No.: 292057-02-4
M. Wt: 393.28
InChI Key: XXTNPEWVCPBCKW-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a dichlorobenzyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Dichlorobenzyl Group: The 2,5-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Phenoxyacetamide Moiety: The final step involves the acylation of the thiazole intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the thiazole ring or the dichlorobenzyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of phenoxyacetamide oxides.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted dichlorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The dichlorobenzyl group is known for its antimicrobial properties, and the thiazole ring can enhance this activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The dichlorobenzyl group can disrupt microbial cell membranes, leading to antimicrobial effects. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl)-3-phenylacrylamide
  • N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
  • N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide

Uniqueness

N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to the specific positioning of the dichlorobenzyl group and the phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific and industrial fields.

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c19-13-6-7-16(20)12(8-13)9-15-10-21-18(25-15)22-17(23)11-24-14-4-2-1-3-5-14/h1-8,10H,9,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTNPEWVCPBCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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